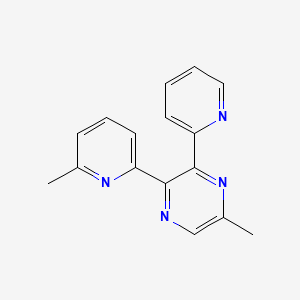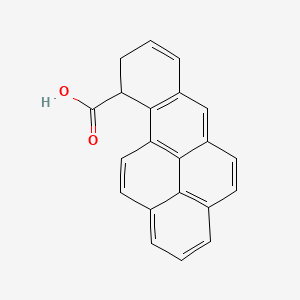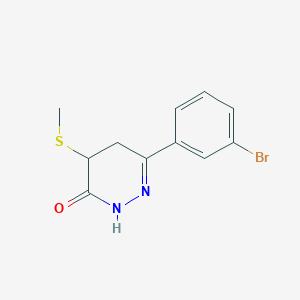
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromophenyl group and a methylsulfanyl group attached to a dihydropyridazinone ring
Métodos De Preparación
The synthesis of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-bromobenzaldehyde with thioacetamide to form an intermediate, which is then cyclized to produce the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group and the methylsulfanyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
6-(3-Chlorophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which can influence its chemical properties and applications.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents on the pyridazinone ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Número CAS |
88541-66-6 |
|---|---|
Fórmula molecular |
C11H11BrN2OS |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-5-methylsulfanyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-10-6-9(13-14-11(10)15)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,14,15) |
Clave InChI |
AIVUXIVFISWMOF-UHFFFAOYSA-N |
SMILES canónico |
CSC1CC(=NNC1=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


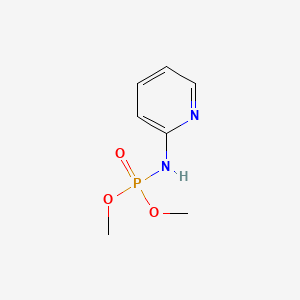
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
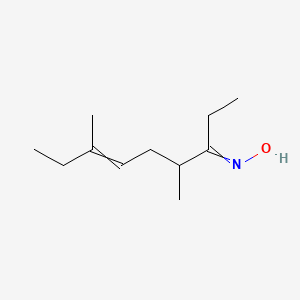
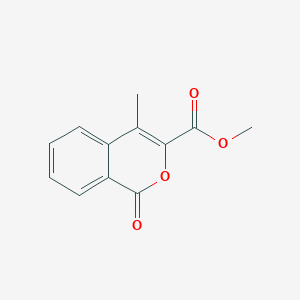

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
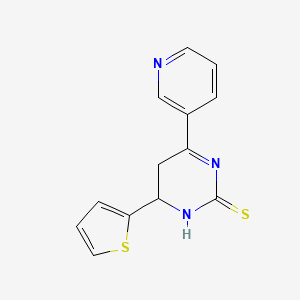
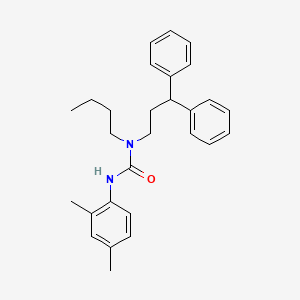
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
